methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate
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Overview
Description
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a formyl group attached to the pyrrole ring and a methylpentanoate ester group. It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate typically involves the reaction of 2-formylpyrrole with methyl 4-methylpentanoate under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Methyl 2-(2-carboxy-1H-pyrrol-1-yl)-4-methylpentanoate.
Reduction: Methyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-4-methylpentanoate.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. For example, it has been shown to interact with the catalytic site of enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate: Similar structure but with a propanoate ester group instead of a methylpentanoate group.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Contains an acetate ester group.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)butanoate: Contains a butanoate ester group.
Uniqueness
Methyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methylpentanoate group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems .
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)-4-methylpentanoate |
InChI |
InChI=1S/C12H17NO3/c1-9(2)7-11(12(15)16-3)13-6-4-5-10(13)8-14/h4-6,8-9,11H,7H2,1-3H3 |
InChI Key |
WKNDIVOAKRQKED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)N1C=CC=C1C=O |
Origin of Product |
United States |
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